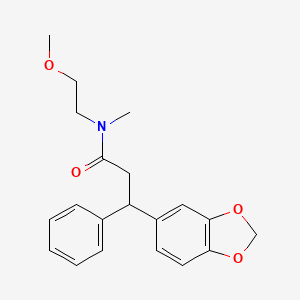
1-(ethylsulfonyl)-N-(4-methylbenzyl)-3-piperidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar piperidine derivatives involves multiple steps, starting from basic piperidine compounds and involving reactions with sulfonyl chlorides to introduce the sulfonyl groups. These processes are characterized by their specificity to the desired functional groups and the potential for high yield of the target compounds. For example, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives follows a stepwise approach, beginning with ethyl piperidine-4-carboxylate and culminating in reactions with various sulfonyl chlorides (H. Khalid, A. Rehman, M. Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(ethylsulfonyl)-N-(4-methylbenzyl)-3-piperidinecarboxamide" is meticulously analyzed through techniques like single-crystal X-ray diffraction, which provides insights into the arrangement of atoms within the crystal and the geometry of the molecule. This analysis reveals intermolecular interactions, such as hydrogen bonding, that influence the compound's stability and reactivity (Juntao Luo, Wenqiang Huang, 2004).
Chemical Reactions and Properties
The chemical reactivity of piperidine derivatives involves their interaction with various reagents, leading to the formation of new compounds. These reactions are influenced by the functional groups present in the molecule, which can undergo transformations such as oxidation, reduction, and substitution. The antimicrobial activities of certain derivatives highlight their potential in pharmaceutical applications, reflecting their bioactive properties (H. Khalid et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethylsulfonyl-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-22(20,21)18-10-4-5-15(12-18)16(19)17-11-14-8-6-13(2)7-9-14/h6-9,15H,3-5,10-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONYVVVTBJGNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-pyrrolidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4439540.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide](/img/structure/B4439548.png)

![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4439571.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(2-methoxy-5-methylphenyl)-2-pyrrolidinone](/img/structure/B4439574.png)


![N-[4-(acetylamino)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4439592.png)
![N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4439595.png)
![1-[4-(2-fluorophenoxy)-2-buten-1-yl]piperazine](/img/structure/B4439598.png)
![4-{[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4439601.png)
![2-{[2-(2-methoxyphenoxy)butanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4439609.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439616.png)
![2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4439632.png)